FGFR Pathway Engagement Validation
The 5-bromo-4-methyl substitution pattern provides a direct entry point to the privileged FGFR-inhibitory chemotype exemplified by compound 4h. In a 2021 SAR study, a derivative built from the 1H-pyrrolo[2,3-b]pyridine core with 4-methyl substitution (compound 4h) exhibited FGFR1 IC₅₀ = 7 nM, FGFR2 IC₅₀ = 9 nM, FGFR3 IC₅₀ = 25 nM, and FGFR4 IC₅₀ = 712 nM [1]. The 5-bromo group is the essential synthetic handle enabling the cross-coupling transformations that install the bioactive pharmacophore of 4h, making the target compound the critical late-stage intermediate for accessing this potency profile [1].
| Evidence Dimension | FGFR1 kinase inhibition IC₅₀ (derivative accessing same scaffold) |
|---|---|
| Target Compound Data | Target compound is the synthetic precursor to compound 4h (IC₅₀ FGFR1 = 7 nM) |
| Comparator Or Baseline | Unsubstituted 4-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 824-24-8); no FGFR IC₅₀ reported without 5-position derivatization |
| Quantified Difference | 5-Br derivative enables synthesis of compound 4h with 7 nM potency; unsubstituted parent reported only as a general FGFR pathway reference without quantitative binding data |
| Conditions | In vitro FGFR1–4 kinase inhibition assay; 4T1 breast cancer cell line (RSC Advances, 2021) |
Why This Matters
Selecting the 5-bromo-4-methyl building block provides the validated synthetic route to a low-nanomolar FGFR inhibitor series, whereas the unsubstituted or alternative halogen analogs lack a published path to this specific potency profile.
- [1] Su, X., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651–20661. View Source
